1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H24ClN3O and its molecular weight is 345.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1607901 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Based Chemotherapy Against Tropical Diseases
Research has explored metal complexes with structural similarities to 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine for their potential in treating tropical diseases. For instance, complexes prepared with similar imidazole derivatives have shown promise, suggesting that compounds like this compound could have applications in developing novel metal-based chemotherapeutic agents (Navarro et al., 2000).
Dopamine Receptor Ligands
Studies have identified compounds with piperidine and chlorophenyl groups as selective ligands for human dopamine receptors, indicating potential applications in the development of treatments for neurological disorders. This suggests that this compound could be researched for its affinity and selectivity towards dopamine receptors, offering insights into novel therapeutic agents (Rowley et al., 1997).
Antipsychotic Drug Development
The exploration of conformationally constrained compounds with similarities to the given chemical structure has shown potential in the development of antipsychotic drugs. Such research indicates that this compound might be valuable in synthesizing novel antipsychotic medications with improved efficacy and safety profiles (Raviña et al., 2000).
Cannabinoid Receptor Interaction
Research on compounds featuring piperidine and chlorophenyl groups as antagonists for cannabinoid receptors highlights the potential of this compound in the study of cannabinoid receptor interactions. This could lead to the development of new treatments for conditions influenced by the endocannabinoid system (Shim et al., 2002).
Radiolabeling and Diagnostic Applications
Studies on mixed ligand concepts involving imidazole and piperidine suggest potential applications in radiolabeling and the development of diagnostic agents. This indicates that compounds like this compound could be valuable in creating new diagnostic tools for various diseases (Mundwiler et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-22-14-11-21-19(22)16-9-12-23(13-10-16)18(24)4-2-3-15-5-7-17(20)8-6-15/h5-8,11,14,16H,2-4,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYKYGMCPDEHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.